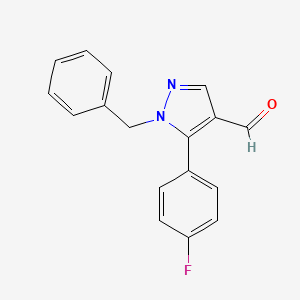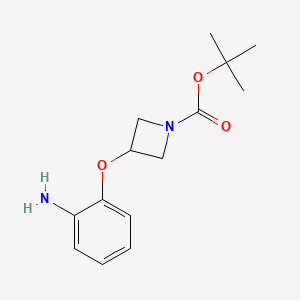
4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine is an organic compound characterized by the presence of a difluoropyrrolidine ring attached to a benzene ring substituted with two amino groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine typically involves the following steps:
Formation of the Difluoropyrrolidine Ring: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Attachment to Benzene Ring: The difluoropyrrolidine intermediate is then reacted with a benzene derivative that has pre-existing amino groups or can be functionalized to introduce amino groups.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups (if present) to amino groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like hydrogen gas in the presence of a palladium catalyst for reduction.
Substitution Reagents: Halogens or sulfonyl chlorides for electrophilic aromatic substitution.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Fully reduced amines.
Substitution Products: Halogenated or sulfonated aromatic compounds.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Material Science: Used in the synthesis of polymers with specific properties.
Biology and Medicine:
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Industry:
Dye and Pigment Production: As an intermediate in the synthesis of dyes and pigments.
Agricultural Chemicals: Potential use in the development of new agrochemicals.
作用机制
The mechanism by which 4-(3,3-Difluoropyrrolidin-1-yl)benzene-1,2-diamine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects in medicinal applications.
相似化合物的比较
4-(3,3-Difluoropyrrolidin-1-yl)piperidine: Shares the difluoropyrrolidine moiety but differs in the rest of the structure.
N1-(3-fluorophenyl)-4-piperidin-1-ylmethyl-benzene-1,2-diamine: Similar in having a fluorinated ring and benzene with amino groups.
Uniqueness:
Structural Features: The specific arrangement of the difluoropyrrolidine ring and benzene with amino groups imparts unique chemical properties.
Reactivity: Differences in reactivity and stability compared to similar compounds.
属性
分子式 |
C10H13F2N3 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
4-(3,3-difluoropyrrolidin-1-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H13F2N3/c11-10(12)3-4-15(6-10)7-1-2-8(13)9(14)5-7/h1-2,5H,3-4,6,13-14H2 |
InChI 键 |
FBLWYVBTVYWWGP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


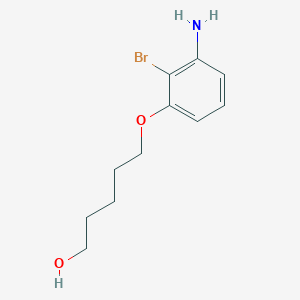
![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)

![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)
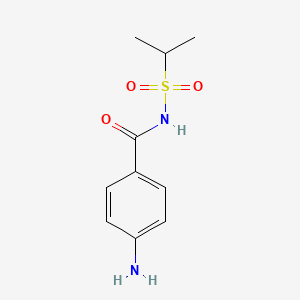
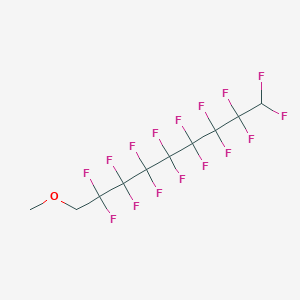
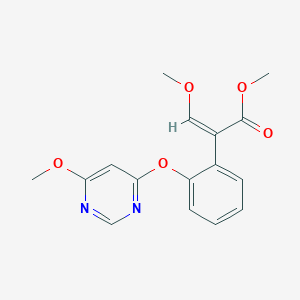
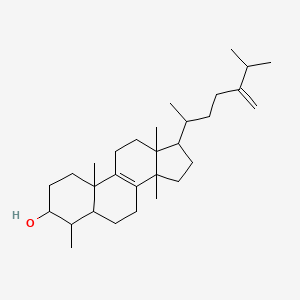
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)
![Benzene, 1-bromo-3-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]-](/img/structure/B12082592.png)

